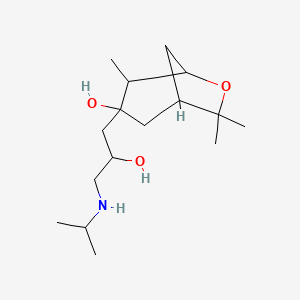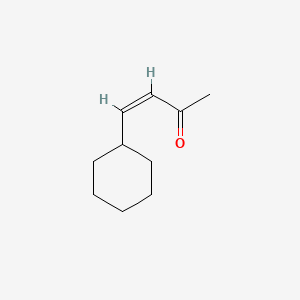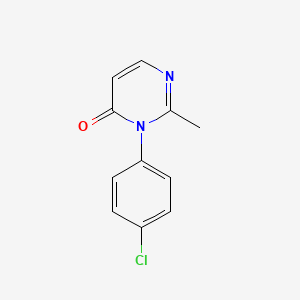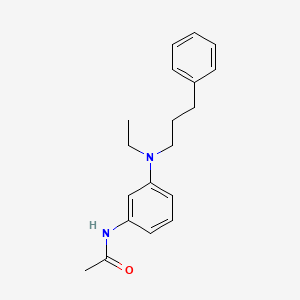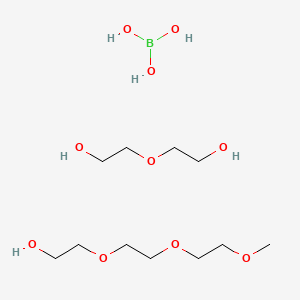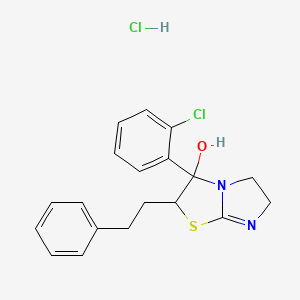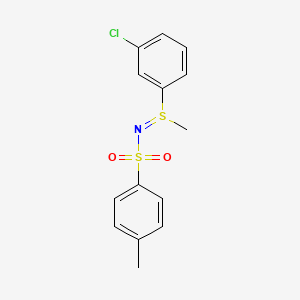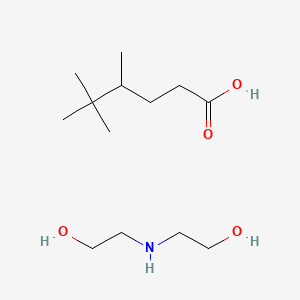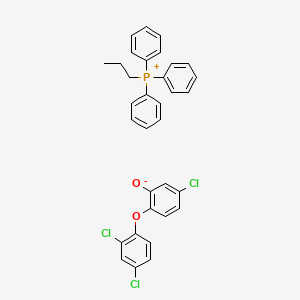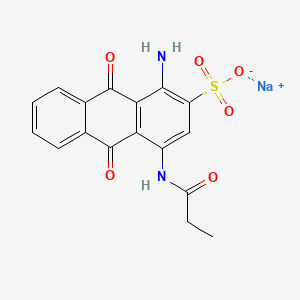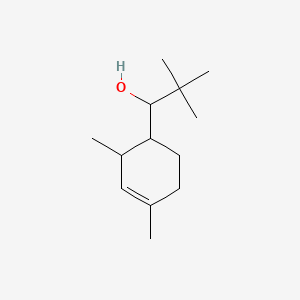
alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-883-6, also known as alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique molecular structure, which includes a cyclohexene ring substituted with a methanol group and tert-butyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions: The cyclohexene ring is then subjected to substitution reactions to introduce the tert-butyl and methyl groups. These reactions often require the use of strong bases or acids as catalysts.
Introduction of the Methanol Group:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Catalysts such as sulfuric acid or aluminum chloride are often employed in substitution reactions.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is a saturated cyclohexane derivative.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohexane-1-methanol
- Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-ethanol
- Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-propanol
Uniqueness
Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
Properties
CAS No. |
94291-58-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3 |
InChI Key |
UMOGODYPTSXWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C(C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




